molecular formula C21H12N6O9 B14288269 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- CAS No. 114567-96-3

1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)-

Cat. No.: B14288269
CAS No.: 114567-96-3
M. Wt: 492.4 g/mol
InChI Key: RDUMLIRCRULGLZ-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)-: is an organic compound belonging to the triazine family Triazines are heterocyclic aromatic compounds with a six-membered ring containing three nitrogen atoms This specific compound is characterized by the presence of three 2-nitrophenoxy groups attached to the triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- can be synthesized through a multi-step process involving the nucleophilic substitution of cyanuric chloride with 2-nitrophenol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of chlorine atoms with 2-nitrophenoxy groups. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters. The final product is purified through crystallization or distillation techniques to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, hydrazine, and other nucleophiles in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

Major Products Formed:

    Nucleophilic Substitution: Azido, hydrazino, or other substituted derivatives.

    Reduction: Amino derivatives.

    Oxidation: Nitroso or nitro derivatives.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, the compound’s nitro groups can undergo redox reactions, generating reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- is unique due to its specific substitution pattern and the presence of nitrophenoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including materials science, medicinal chemistry, and industrial processes.

Properties

114567-96-3

Molecular Formula

C21H12N6O9

Molecular Weight

492.4 g/mol

IUPAC Name

2,4,6-tris(2-nitrophenoxy)-1,3,5-triazine

InChI

InChI=1S/C21H12N6O9/c28-25(29)13-7-1-4-10-16(13)34-19-22-20(35-17-11-5-2-8-14(17)26(30)31)24-21(23-19)36-18-12-6-3-9-15(18)27(32)33/h1-12H

InChI Key

RDUMLIRCRULGLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC(=NC(=N2)OC3=CC=CC=C3[N+](=O)[O-])OC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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